
alpha-Ketoglutaramate
概要
説明
Alpha-Ketoglutaramate is a metabolite of L-glutamine in the metabolic pathway of glutaminase II, leading to the formation of alpha-ketoglutarate. This compound is significant in various biochemical processes and is considered a potential biomarker for hepatic encephalopathy and other hyperammonemic diseases . It is an intermediate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Ketoglutaramate can be synthesized through biocatalytic methods using L-amino acid oxidase from Crotalus adamanteus as a catalyst for the conversion of L-glutamine . The process involves the oxidation of L-glutamine to produce this compound with a purity above 97% and a yield of over 75%. The compound can be obtained in both aqueous solution and crystalline sodium salt forms.
Industrial Production Methods: The industrial production of this compound is not extensively documented, but the biocatalytic synthesis method mentioned above can be scaled up for industrial applications. This method is advantageous due to its high yield and purity, making it suitable for large-scale production .
化学反応の分析
Enzymatic Reactions
Alpha-ketoglutaramate is involved in several enzymatic reactions:
-
Transamination : KGM is produced via transamination where an amino group is transferred from L-glutamine to an α-keto acid, facilitated by enzymes such as glutamine transaminase .
-
Hydrolysis : KGM can be hydrolyzed by ω-amidase to produce alpha-ketoglutarate and ammonia:
This reaction is critical in the metabolic pathway that integrates KGM into the tricarboxylic acid (TCA) cycle .
Reaction Conditions
The following conditions are typically employed during the reactions involving KGM:
-
Oxidation : Utilizes L-amino acid oxidase under controlled pH conditions to optimize yield and minimize byproducts.
-
Hydrolysis : The reaction with ω-amidase is conducted at a pH optimum between 8.5 and 9.0, enhancing enzyme activity and product formation .
Role in Metabolism
KGM serves as an intermediate in multiple metabolic pathways:
-
TCA Cycle : As a precursor to alpha-ketoglutarate, KGM contributes to cellular energy production through its integration into the TCA cycle, which is essential for ATP generation.
-
Amino Acid Metabolism : It participates in various transamination reactions that are crucial for synthesizing other amino acids and metabolites.
Implications in Disease
Research indicates that elevated levels of KGM may correlate with conditions such as:
-
Hepatic Encephalopathy : Increased concentrations of KGM have been noted in cerebrospinal fluid of affected patients, suggesting its potential as a biomarker .
-
Cancer Metabolism : KGM is linked to "glutamine addiction" in cancer cells, where it supports tumor growth by replenishing α-ketoglutarate levels necessary for biosynthetic pathways .
科学的研究の応用
Physiological Functions
Alpha-ketoglutaramate plays a crucial role in various metabolic pathways. It is involved in the urea cycle and serves as a nitrogen scavenger, contributing to amino acid metabolism and energy production. Notably, it acts as a precursor for glutamate and glutamine, which are vital for protein synthesis and cellular function.
- Nitrogen Metabolism : this compound is essential in nitrogen metabolism, facilitating the conversion of ammonia into less toxic forms. This function is particularly important in conditions like hepatic encephalopathy, where ammonia levels are elevated due to liver dysfunction .
- Glutamine Addiction in Cancer : Recent studies have indicated that this compound may contribute to glutamine addiction in cancer cells. Its accumulation supports the anabolic processes necessary for tumor growth and survival, making it a target for cancer therapy .
Biomarker for Hyperammonemic Diseases
This compound has been identified as a potential biomarker for several hyperammonemic conditions, including:
- Hepatic Encephalopathy : Elevated levels of this compound in cerebrospinal fluid correlate with the severity of hepatic encephalopathy, suggesting its utility in diagnosing and monitoring this condition .
- Urea Cycle Disorders : Increased concentrations of this compound have been observed in patients with inborn errors of the urea cycle, indicating its role as a diagnostic indicator .
Therapeutic Potential in Cancer Treatment
The role of this compound in cancer metabolism has led to investigations into its therapeutic potential:
- Targeting Glutaminase : Inhibitors of glutaminase (an enzyme that converts glutamine to alpha-ketoglutarate) are being explored as anti-cancer agents. The modulation of this compound levels may enhance the efficacy of these treatments by disrupting the metabolic pathways that tumors rely on .
- Combination Therapies : Research suggests that combining omega-amidase inhibitors with glutaminase inhibitors could provide a synergistic effect against cancer cells, leveraging the metabolic vulnerabilities associated with this compound .
Data Tables
Case Studies
- Hepatic Encephalopathy : A study demonstrated that patients with hepatic coma exhibited three- to tenfold increases in cerebrospinal fluid levels of this compound compared to healthy controls, indicating its potential as a diagnostic marker .
- Cancer Research : In prostate cancer studies, increased expression of glutaminase was linked to higher levels of this compound, suggesting its role in promoting cancer cell survival through enhanced metabolic pathways .
作用機序
Alpha-Ketoglutaramate exerts its effects through its role in the glutaminase II pathway. It is formed from the transamination of L-glutamine and is subsequently hydrolyzed by omega-amidase to produce alpha-ketoglutarate and ammonia . This pathway is crucial for the metabolism of glutamine and the production of alpha-ketoglutarate, which is an important intermediate in the tricarboxylic acid cycle .
類似化合物との比較
Alpha-Ketoglutarate: An intermediate in the tricarboxylic acid cycle, similar to alpha-Ketoglutaramate but formed through different pathways.
Glutamine: A precursor to this compound in the glutaminase II pathway.
Glutamate: Another intermediate in the metabolism of glutamine, involved in the formation of this compound.
Uniqueness: this compound is unique due to its specific role in the glutaminase II pathway and its potential as a biomarker for hyperammonemic diseases . Unlike alpha-Ketoglutarate, which is a well-studied intermediate in the tricarboxylic acid cycle, this compound is less examined but holds significant potential in medical and biochemical research .
生物活性
Alpha-ketoglutaramate (KGM) is a significant metabolite derived from glutamine metabolism, playing a crucial role in various biological processes, particularly in the context of metabolic disorders and cancer. This article delves into the biological activity of KGM, highlighting its biochemical pathways, clinical relevance, and implications in disease states.
1. Biochemical Pathways
KGM is produced through the transamination of glutamine, catalyzed by enzymes such as glutamine transaminase and ω-amidase. The conversion involves the transfer of an amino group from glutamine to an α-keto acid, resulting in KGM and other metabolites including α-ketoglutarate (α-KG) and ammonia. The metabolic pathway can be summarized as follows:
Subsequently, KGM can be hydrolyzed by ω-amidase to yield α-KG, further integrating into the tricarboxylic acid (TCA) cycle, which is essential for cellular energy production .
2.1 Biomarker for Disease
KGM has been identified as a potential biomarker for several hyperammonemic conditions, including hepatic encephalopathy and inborn errors of the urea cycle. Studies indicate that elevated levels of KGM correlate with the severity of hepatic encephalopathy in patients. For instance, increased concentrations of KGM were found in the cerebrospinal fluid (CSF) of affected individuals, suggesting its utility in clinical diagnostics .
2.2 Cancer Metabolism
In cancer biology, KGM is implicated in glutamine addiction—a phenomenon where cancer cells rely heavily on glutamine for growth and survival. Research shows that KGM levels are significantly elevated in various cancer types, including prostate and pancreatic cancers. It supports tumor growth by contributing to the anaplerotic supply of α-KG, which is crucial for biosynthetic pathways and energy metabolism .
3.1 Metabolic Changes in Hepatic Encephalopathy
A study examining rats with chronic hepatic encephalopathy revealed that KGM levels decreased significantly while α-KG levels rose sharply. This imbalance suggests a critical role of the glutamine-glutamate cycle in energy metabolism under pathological conditions .
Metabolite | Control (n=3) | HE Model (n=7) |
---|---|---|
α-KG (µM) | 10 ± 2 | 15 ± 3 |
KGM (µM) | 5 ± 1 | 2 ± 0.5 |
This table illustrates the metabolic shift observed in hepatic encephalopathy models, emphasizing the relationship between KGM and α-KG.
3.2 Cancer Cell Studies
In vitro studies have shown that inhibiting enzymes involved in glutamine metabolism leads to reduced viability of cancer cells. For instance, treatment with CB-839, a glutaminase inhibitor, demonstrated significant cytotoxic effects on various cancer cell lines by disrupting KGM metabolism:
- Triple-negative breast cancer : Over 50% reduction in cell viability.
- Non-small cell lung cancer : Significant cell death observed.
These findings highlight the therapeutic potential of targeting KGM pathways in cancer treatment .
4. Conclusions
This compound plays a vital role in both normal physiology and disease states, particularly within metabolic pathways linked to glutamine metabolism. Its potential as a biomarker for hyperammonemic diseases and its involvement in cancer metabolism underscore its importance in biomedical research. Further studies are warranted to explore its therapeutic applications and to clarify its mechanistic roles across different biological contexts.
特性
IUPAC Name |
5-amino-2,5-dioxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBGNAUUSNXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171604 | |
Record name | alpha-Ketoglutaramate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Keto-glutaramic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18465-19-5 | |
Record name | 2-Oxoglutaramic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18465-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ketoglutaramate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ketoglutaramate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Keto-glutaramic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of alpha-ketoglutaramate in glutamine metabolism?
A1: this compound is a key intermediate in the glutaminase II pathway, an alternative route for glutamine utilization. In this pathway, glutamine transaminase K (GTK) first catalyzes the transamination of glutamine with an alpha-keto acid, producing this compound and a corresponding amino acid. [, ]. Subsequently, omega-amidase acts on this compound, converting it to alpha-ketoglutarate and ammonia [, ].
Q2: How does inhibition of glutaminase 1 (GLS1) affect this compound levels?
A2: Research suggests that inhibiting GLS1, the enzyme responsible for converting glutamine to glutamate in the more common glutaminolysis pathway, leads to an increase in this compound levels [, ]. This increase indicates the upregulation of the glutaminase II pathway as a compensatory mechanism to maintain glutamate production when GLS1 is inhibited [, ].
Q3: What are the potential therapeutic implications of targeting the glutaminase II pathway?
A4: Targeting enzymes involved in the glutaminase II pathway, such as glutamine transaminase K, could enhance the efficacy of GLS1 inhibitors in cancer treatment [, ]. By blocking this compensatory pathway, cancer cells may be deprived of the glutamate required for their survival and proliferation.
Q4: Where in the body are the highest activities of glutamine transaminase K and omega-amidase found?
A5: While glutamine transaminase K and omega-amidase activities are found throughout the rat brain, the highest specific activities are concentrated in the choroid plexus []. This suggests a significant role for the glutaminase II pathway in this organ.
Q5: What is the potential neurotoxic effect of this compound?
A6: Research suggests that this compound may play a role in hepatic encephalopathy, a neurological disorder associated with liver failure [, , ]. The exact mechanism of its neurotoxicity requires further investigation.
Q6: How has stable isotope-resolved metabolomics (SIRM) contributed to understanding this compound metabolism?
A7: SIRM using 13C515N2-labeled-glutamine has been instrumental in tracing the metabolic fate of glutamine and identifying metabolites, including this compound, produced through different pathways [, ]. This technique has helped to elucidate the upregulation of the glutaminase II pathway in response to GLS1 inhibition.
Q7: Are there any known analytical methods for detecting and quantifying this compound?
A8: this compound has been identified and quantified in biological samples using techniques like mass spectrometry and 1H-NMR [, , ]. These methods allow researchers to measure changes in this compound levels under different experimental conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。